Home > Products > Screening Compounds P94199 > 2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide
2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide -

2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide

Catalog Number: EVT-6165549
CAS Number:
Molecular Formula: C22H28N2O2
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[2-Methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide is a synthetic compound belonging to the class of "dipeptoids" []. These compounds are designed to mimic the structure and function of naturally occurring peptides, particularly cholecystokinin (CCK) []. CCK is a neuropeptide involved in various physiological processes, including digestion and anxiety []. "Dipeptoids" like 2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide are valuable tools in scientific research for studying CCK receptors (CCKRs), particularly the CCK-B subtype []. By understanding the interaction between these compounds and CCK receptors, researchers can gain insights into the physiological roles of CCK and potentially develop new therapeutic agents for related disorders.

Synthesis Analysis

While a specific synthesis method for 2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide was not found in the provided literature, the synthesis of similar dipeptoid CCK antagonists has been reported []. These syntheses generally involve a multi-step process using standard peptide coupling techniques. The process could potentially involve the following:

Compound Description: YM060 is a novel 4,5,6,7-tetrahydrobenzimidazole derivative and a potent serotonin (5-HT)3 receptor antagonist. [] It exhibited significant in vivo 5-HT3 receptor blocking activity in anesthetized rats, effectively inhibiting 5-HT-induced bradycardia. []

Relevance: While YM060 shares the indole moiety with the target compound, it diverges significantly in its core structure. YM060 is included due to its structural similarity within the broader scope of indole-containing compounds discussed in the provided papers, highlighting the indole structure as a potential pharmacophore. []

4-Ethoxycarbonyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxohexanamide

Compound Description: This compound serves as a key intermediate in the synthesis of indolo[2,3-a]quinolizinone derivatives. [] It is synthesized through the condensation of 4-ethoxycarbonyl-5-oxohexanoic acid with tryptamine. []

Relevance: This compound shares the indole and ethylamine side chain present in 2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide. The presence of the 4-ethoxycarbonyl-5-oxohexanamide group instead of the 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl moiety in the target compound highlights a structural variation at a key position. []

(±)-cis and trans 1-(Ethoxycarbonyl)-2,3,6,7-tetrahydro-12b-methyl-12H-indolo[2,3-a]quinolizin-4(1H)-one

Compound Description: These compounds are synthesized from 4-ethoxycarbonyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxohexanamide via treatment with trifluoracetic acid anhydride. [] They represent structural analogs with variations in stereochemistry at the quinolizinone ring. []

Relevance: These compounds further exemplify structural variations on the indole and ethylamine motif found in 2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide. The indolo[2,3-a]quinolizinone core structure, while distinct from the target compound, highlights the use of similar synthetic strategies and common structural features in the development of indole-based compounds. []

Tricyclo[3.3.1.1(3,7)]dec-2-yl [R-(R*,S*) ]-[2-[[1-(Hydroxymethyl)-2-phenylethyl]amino]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate (Compound 4)

Compound Description: Compound 4 is a cholecystokinin (CCK)-B receptor ligand. [] This dipeptoid structure exhibits moderate affinity for the CCK-B receptor (IC50 = 852 nM). [] The research focuses on modifying its central amide bond to explore structure-activity relationships. []

Relevance: This compound shares the indole-3-ylmethyl and phenylethyl moieties with 2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide, indicating a common structural motif. The presence of the tricyclo[3.3.1.1(3,7)]dec-2-yl carbamate group and variations in the linker region highlight structural differences influencing receptor binding affinity. []

Compound Description: Compound 23, another CCK-B receptor ligand, shows significantly higher affinity (IC50 = 32 nM) compared to compound 4. [] This difference highlights the impact of subtle structural modifications on binding affinity. []

Relevance: Similar to compound 4, this molecule shares the indole-3-ylmethyl and phenylethyl moieties with 2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide. The variations in the linker region and the presence of the tricyclo[3.3.1.1(3,7)]dec-2-yl carbamate group in compound 23 underscore the importance of specific structural features for CCK-B receptor binding and their impact on activity. []

Tricyclo[3.3.1.1(3,7)]dec-2-yl-3-(1H-indol-3-yl-methyl)-3-methyl-4,9-dioxo-7-phenyl-5,13-dioxa-2,8-diazatetradec-10-enoate (Compound 36)

Compound Description: This compound demonstrates improved CCK-B receptor affinity (IC50 = 38.8 nM) compared to some other analogs with modified central amide bonds. []

Relevance: This molecule shares the indole-3-ylmethyl and phenylethyl moieties with 2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide. The introduction of a fumarate side chain to the phenethyl group in this compound, as well as the tricyclo[3.3.1.1(3,7)]dec-2-yl group, further emphasizes the significance of specific structural modifications in influencing binding affinity for the CCK-B receptor. []

Tricyclo[3.3.1.1(3,7)]dec-2-yl [1-[4,5-dihydro-4-(phenylmethyl)-2-thiazolyl]-2-(1H-indol-3-yl)ethyl]carbamate (Compound 5)

Compound Description: This CCK receptor ligand exhibits selectivity for the CCK-A receptor (CCK-A IC50 = 125 nM) over the CCK-B receptor (CCK-B IC50 = 2580 nM). []

Relevance: Compound 5 shares the indole and phenylethyl moieties with 2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide. Replacing the amide bond in compound 4 with a 4,5-dihydro-1,3-thiazole results in a significant shift in receptor selectivity from CCK-B to CCK-A, highlighting the impact of structural changes on receptor subtype specificity. []

[1R-[1α[R*(R*),2β]]-4-[[2-[[3-(1H-Indol-3-yl)-2-methyl-2-[[[(2-methylcyclohexyl)oxy]carbonyl]amino]-1-oxopropyl]-amino]-1-phenylethyl]amino]-4-oxobutanoic Acid (Compound 24c)

Compound Description: This compound is a CCK-B selective antagonist with a high binding affinity (IC50 = 3.9 nM). [] It demonstrated antagonistic effects in electrophysiological tests and anxiolytic activity in behavioral assays. []

Relevance: This CCK-B antagonist shares the 1H-indol-3-yl and phenylethyl moieties with 2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide. It highlights the exploration of various substituents and their arrangement around these core structural features to achieve potent and selective CCK-B receptor antagonism. []

(1R-trans)-N-[α-Methyl-N-[[(2-methylcyclohexyl)oxy]carbonyl]-D-tryptophyl]-L-3-(phenylmethyl)-β-alanine (Compound 28i)

Compound Description: Compound 28i is another potent and selective CCK-B antagonist, exhibiting a binding affinity of IC50 = 0.34 nM. []

Relevance: Similar to compound 24c, this molecule contains the 1H-indol-3-yl and phenylethyl groups found in 2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide. Its inclusion in this list emphasizes the importance of the specific spatial arrangement of substituents around the core indole and phenylethyl groups in achieving high affinity and selectivity for the CCK-B receptor. []

N-[α-Methyl-N-[(Tricyclo[3.3.1.1]dec-2-yloxy)carbonyl]-D-tryptophanyl]-L-3-(phenylmethyl)-β-alanine (Compound 30m)

Compound Description: This compound represents the most potent CCK-B selective antagonist within its series, displaying an IC50 of 0.15 nM and a significant CCK-A/CCK-B ratio of 170. []

Relevance: Compound 30m shares the 1H-indol-3-yl and phenylethyl moieties with 2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide. Its high potency and selectivity for the CCK-B receptor underscore the impact of subtle structural variations, particularly in the linker region and N-terminal protecting groups, on CCK receptor subtype selectivity. []

Properties

Product Name

2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide

IUPAC Name

2-[2-methyl-4-oxo-1-(2-phenylethyl)-6,7-dihydro-5H-indol-3-yl]-N-propylacetamide

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C22H28N2O2/c1-3-13-23-21(26)15-18-16(2)24(14-12-17-8-5-4-6-9-17)19-10-7-11-20(25)22(18)19/h4-6,8-9H,3,7,10-15H2,1-2H3,(H,23,26)

InChI Key

ORWWXFCMIRHTCM-UHFFFAOYSA-N

SMILES

CCCNC(=O)CC1=C(N(C2=C1C(=O)CCC2)CCC3=CC=CC=C3)C

Canonical SMILES

CCCNC(=O)CC1=C(N(C2=C1C(=O)CCC2)CCC3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.